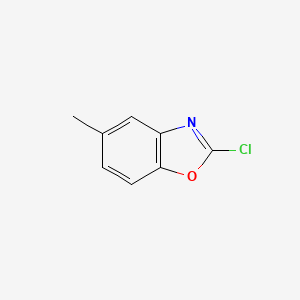

2-Chlor-5-methyl-1,3-Benzoxazol

Übersicht

Beschreibung

2-Chloro-5-methyl-1,3-benzoxazole is a type of benzoxazole, which is a bicyclic planar molecule . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .

Synthesis Analysis

Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzoxazolderivate, darunter 2-Chlor-5-methyl-1,3-Benzoxazol, wurden synthetisiert und auf ihre in-vitro-antibakterielle Aktivität gegen verschiedene Bakterien wie Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae und Salmonella typhi getestet . Die Verbindungen zeigten vielversprechende Ergebnisse, wobei einige eine antimikrobielle Aktivität aufwiesen, die mit der von Ofloxacin vergleichbar ist .

Antifungale Aktivität

Diese Verbindungen wurden auch auf ihre antifungale Aktivität gegen Candida albicans und Aspergillus niger untersucht . Einige Derivate zeigten eine potente antifungale Aktivität mit minimalen Hemmkonzentrationswerten (MHK), die mit denen von Fluconazol vergleichbar sind .

Antikrebsaktivität

Benzoxazolderivate wurden bei der Entwicklung von Antikrebsmitteln eingesetzt. Sie wurden gegen die menschliche Kolorektalkarzinom-Zelllinie (HCT116) getestet, wobei einige Verbindungen eine signifikante Antikrebsaktivität zeigten . So erwies sich beispielsweise Verbindung 12a als die aktivste Verbindung gegen MCF-7- und A-549-Zelllinien .

Entzündungshemmende Wirkungen

Es wurde berichtet, dass Benzoxazolderivate entzündungshemmende Wirkungen zeigen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.

Antioxidative Wirkungen

Der Benzoxazol-Molekülbaustein wurde mit antioxidativen Wirkungen in Verbindung gebracht . Diese Eigenschaft kann bei der Entwicklung von Medikamenten für Erkrankungen genutzt werden, die mit oxidativem Stress verbunden sind.

Synthese anderer organischer Verbindungen

This compound wurde bei der Synthese anderer organischer Verbindungen verwendet, darunter Bis-Styryl-Farbstoffe . Dies unterstreicht seine Bedeutung in der synthetischen organischen Chemie.

HIV-Reverse-Transkriptase-Hemmer

2-Methylbenzoxazol wurde bei der Synthese des HIV-Reverse-Transkriptase-Hemmers L-696,299 verwendet . Dies deutet auf potenzielle Anwendungen von this compound bei der Entwicklung von antiviralen Medikamenten hin.

Industrielle Anwendungen

Benzoxazole, darunter this compound, sind in industriellen Bereichen aufgrund ihrer Verwendung als Zwischenprodukte zur Herstellung neuer biologischer Materialien von Bedeutung .

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The performed study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and certain compounds had best anticancer activity in comparison to 5-fluorouracil .

Wirkmechanismus

2-Chloro-5-methyl-1,3-benzoxazole: interacts with specific biological targets within cells. Although detailed information about its primary targets is scarce in the literature, we can explore analogous benzoxazole derivatives to gain insights. These compounds often target enzymes or proteins involved in various pathways, such as:

- Enzymes that regulate DNA topology during replication and transcription . Key regulators of cell signaling and proliferation . Enzymes that modulate gene expression by modifying chromatin structure . Enzymes involved in inflammation and pain pathways . Enzymes related to neurotransmission and cognitive function .

Biochemical Pathways

While direct information on affected pathways is limited, benzoxazole derivatives have demonstrated diverse pharmacological activities. For instance:

Biochemische Analyse

Biochemical Properties

2-Chloro-5-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter . By inhibiting these enzymes, 2-Chloro-5-methyl-1,3-benzoxazole can enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s .

Cellular Effects

2-Chloro-5-methyl-1,3-benzoxazole exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, 2-Chloro-5-methyl-1,3-benzoxazole has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-methyl-1,3-benzoxazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-Chloro-5-methyl-1,3-benzoxazole binds to the active site of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic signaling and improves cognitive function . Additionally, the compound has been shown to modulate the activity of protein kinases and histone deacetylases, which play critical roles in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-methyl-1,3-benzoxazole have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-methyl-1,3-benzoxazole remains stable under ambient conditions and retains its biological activity over extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In vitro and in vivo studies have demonstrated that the compound maintains its inhibitory effects on AChE and BuChE over time, contributing to sustained cholinergic signaling .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methyl-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not lead to additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing toxicity .

Metabolic Pathways

2-Chloro-5-methyl-1,3-benzoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of several metabolites, some of which retain biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of 2-Chloro-5-methyl-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that 2-Chloro-5-methyl-1,3-benzoxazole is distributed throughout various tissues, including the brain, liver, and kidneys . Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .

Subcellular Localization

The subcellular localization of 2-Chloro-5-methyl-1,3-benzoxazole plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects . For instance, the compound’s interaction with histone deacetylases in the nucleus can modulate gene expression and chromatin structure .

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJUFHRBOJNDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433700 | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-60-3 | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

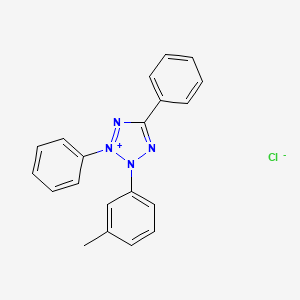

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1588416.png)

![3-[Dichloro(methyl)silyl]propyl prop-2-enoate](/img/structure/B1588436.png)